Ethyl 17-chloroheptadecanoate

Description

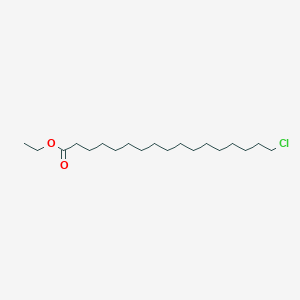

Ethyl 17-chloroheptadecanoate is a chlorinated fatty acid ester characterized by a 17-carbon chain (heptadecanoate backbone) with a chlorine atom substituted at the 17th position and an ethyl ester group at the carboxyl terminus. The chemical formula is inferred as C₁₉H₃₇ClO₂, with a molecular weight of approximately 333.0 g/mol (calculated based on structural analogs). Chlorinated esters like this are of interest in organic synthesis, polymer chemistry, and agrochemical research due to the electron-withdrawing nature of the chlorine substituent, which can influence reactivity, stability, and biological activity.

Chlorination at the terminal carbon may enhance electrophilicity compared to non-halogenated esters, making it a candidate for nucleophilic substitution reactions.

Properties

Molecular Formula |

C19H37ClO2 |

|---|---|

Molecular Weight |

332.9 g/mol |

IUPAC Name |

ethyl 17-chloroheptadecanoate |

InChI |

InChI=1S/C19H37ClO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |

InChI Key |

HTKLRXFBQLLGLY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 17-chloroheptadecanoate can be synthesized through the esterification of 17-chloroheptadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 17-chloroheptadecanoate undergoes various chemical reactions, including:

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 17-chloroheptadecanoic acid and ethanol.

Reduction: 17-chloroheptadecanol.

Substitution: Various substituted heptadecanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 17-chloroheptadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 17-chloroheptadecanoate involves its interaction with cellular components, particularly lipid membranes. The ester group allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function . The chlorine atom may also participate in specific biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 17-chloroheptadecanoate with structurally related esters:

Key Observations:

Shorter-chain esters (e.g., ethyl decanoate) exhibit lower molecular weights and higher volatility.

Hazard Profile: Non-chlorinated esters like ethyl hexadecanoate and ethyl decanoate are classified as non-hazardous.

Functional Group Reactivity: The chlorine atom in this compound may facilitate reactions such as nucleophilic substitution, unlike the inert ethyl or hydroxyl groups in its analogs.

Physical Properties (Inferred)

Q & A

Q. What mechanistic insights explain the regioselectivity of chloro-substitution in this compound synthesis?

- Methodological Answer: Perform DFT calculations to model transition states for chlorination at C17 vs. adjacent carbons. Validate with kinetic isotope effects (KIE) or Hammett plots. Correlate steric/electronic factors (e.g., electron-withdrawing ester groups) with selectivity .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer: Conduct meta-analysis of published IC values, adjusting for assay variability (e.g., cell line differences, solvent effects). Use standardized protocols (e.g., MTT assay with controls for cytotoxicity) and publish raw datasets for transparency .

Q. What computational models predict the physicochemical properties of this compound, and how do they align with empirical data?

- Methodological Answer: Apply QSPR models (e.g., logP, solubility) via software like COSMOtherm. Compare predictions to experimental logP (octanol-water partitioning) and DSC-measured melting points. Discuss outliers and refine algorithms using machine learning .

Q. How does the stereochemical environment of this compound influence its reactivity in nucleophilic substitution reactions?

Q. What strategies mitigate side reactions during large-scale purification of this compound?

- Methodological Answer: Optimize fractional distillation parameters (e.g., reduced pressure, inert packing materials) to minimize thermal decomposition. Compare distillation vs. recrystallization efficiency using yield-purity trade-off analysis. Include a cost-benefit table for lab-scale vs. pilot-scale methods .

Methodological Notes

-

Data Presentation : Use tables to compare yields, spectral peaks, or stability results. For example:

Condition Yield (%) Purity (HPLC, %) Toluene, 80°C 72 98.5 DCM, RT 58 95.2 -

Ethical Considerations : Disclose conflicts of interest (e.g., funding sources) and adhere to reproducibility standards by sharing raw data in supplementary materials .

-

Critical Analysis : Address contradictions by replicating studies, applying statistical rigor, and publishing negative results to refine collective understanding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.